molecular formula C15H22N2O5 B3049383 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate CAS No. 2044712-92-5

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate

Cat. No.: B3049383
CAS No.: 2044712-92-5
M. Wt: 310.35
InChI Key: WLEJPYXRAKIOGF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester. The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where interactions with metal ions or aromatic systems are important.

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-8-6-7-9-16-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEJPYXRAKIOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=N1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122813
Record name 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044712-92-5
Record name 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044712-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
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Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
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Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
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Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate

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